molecular formula C74H122O41 B15175661 Agavoside I CAS No. 58572-17-1

Agavoside I

Cat. No.: B15175661
CAS No.: 58572-17-1
M. Wt: 1667.7 g/mol
InChI Key: CBAAURVXZXOKCC-LKICMATPSA-N
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Description

Agavoside I is a steroidal saponin, a class of naturally occurring glycosides. It is derived from the Agave genus, particularly from Agave americana. Steroidal saponins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agavoside I involves the extraction of the aglycone moiety from Agave plants, followed by glycosylation to attach the sugar moiety. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the aglycone. Glycosylation is then carried out using glycosyl donors under acidic or basic conditions to form the glycosidic bond .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Agave plants. The process includes harvesting the plants, followed by mechanical and chemical extraction methods to isolate the desired compound. The extracted compound is then purified using chromatographic techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Agavoside I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agavoside I has a wide range of scientific research applications:

Mechanism of Action

Agavoside I exerts its effects through various molecular targets and pathways. It interacts with cell membranes, altering their permeability and affecting ion transport. It also inhibits certain enzymes, leading to the modulation of metabolic pathways. The compound’s saponin structure allows it to form complexes with cholesterol, disrupting cell membrane integrity and leading to cell lysis in certain pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Agavoside I

This compound is unique due to its specific glycosidic linkage and the presence of a particular sugar moiety, which contributes to its distinct biological activities. Its ability to interact with cell membranes and enzymes sets it apart from other similar compounds .

Properties

CAS No.

58572-17-1

Molecular Formula

C74H122O41

Molecular Weight

1667.7 g/mol

IUPAC Name

(6R,7S,9S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-4-hydroxy-6-methyl-3,5-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-10-one

InChI

InChI=1S/C74H122O41/c1-23(21-99-64-52(92)48(88)44(84)35(17-75)105-64)10-13-74(98)24(2)40-34(115-74)15-32-30-9-8-28-14-29(11-12-72(28,6)31(30)16-39(80)73(32,40)7)104-68-55(95)49(89)59(37(19-77)107-68)110-69-56(96)50(90)60(38(20-78)108-69)111-71-63(114-65-51(91)43(83)33(79)22-100-65)61(45(85)36(18-76)106-71)112-70-62(113-67-54(94)47(87)42(82)26(4)102-67)57(97)58(27(5)103-70)109-66-53(93)46(86)41(81)25(3)101-66/h23-38,40-71,75-79,81-98H,8-22H2,1-7H3/t23-,24+,25-,26-,27-,28+,29+,30?,31?,32?,33-,34?,35-,36-,37-,38-,40?,41-,42-,43+,44-,45-,46+,47+,48+,49-,50-,51-,52-,53+,54+,55-,56-,57+,58-,59+,60-,61+,62+,63-,64-,65+,66-,67-,68-,69+,70-,71+,72+,73-,74-/m1/s1

InChI Key

CBAAURVXZXOKCC-LKICMATPSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)O)O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)O)O[C@H]7[C@H](O[C@H]([C@@H]([C@H]7O)O)O[C@H]8CC[C@]9([C@H](C8)CCC1C9CC(=O)[C@]2(C1CC1C2[C@@H]([C@](O1)(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)C)CO)CO)CO)O)C)O)O)O

Canonical SMILES

CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)C)OC2C(C(C(C(O2)C)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O

Origin of Product

United States

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